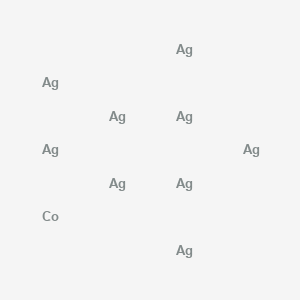
Cobalt;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt-silver compounds are a class of materials that combine the unique properties of cobalt and silver. Cobalt is a transition metal known for its ferromagnetic properties, high melting point, and ability to form various oxidation states. Silver, on the other hand, is renowned for its excellent electrical conductivity, thermal conductivity, and antimicrobial properties. When combined, cobalt-silver compounds exhibit a range of interesting and useful characteristics, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt-silver nanoparticles can be synthesized using various methods, including chemical reduction, sol-gel processes, and co-precipitation techniques. One common method involves the reduction of cobalt and silver salts in the presence of a stabilizing agent. For example, cobalt nitrate and silver nitrate can be reduced using sodium borohydride in an aqueous solution, resulting in the formation of cobalt-silver nanoparticles .
Industrial Production Methods
In industrial settings, cobalt-silver compounds are often produced using large-scale chemical reduction processes. These methods typically involve the use of high-purity cobalt and silver salts, along with reducing agents such as hydrazine or sodium borohydride. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired particle size and composition.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and silver, as well as the presence of other reagents.
Common Reagents and Conditions
Oxidation: Cobalt-silver compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of cobalt(III) and silver(I) species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often lead to the formation of metallic cobalt and silver nanoparticles.
Substitution: Substitution reactions involve the replacement of ligands or atoms in the compound. For example, cobalt-silver complexes can undergo ligand exchange reactions in the presence of suitable ligands such as ammonia or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt-silver compounds may yield cobalt(III) oxide and silver oxide, while reduction reactions typically produce metallic cobalt and silver nanoparticles.
Wissenschaftliche Forschungsanwendungen
Cobalt-silver compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their unique properties make them effective in promoting reaction rates and selectivity.
Biology: Cobalt-silver nanoparticles exhibit antimicrobial properties, making them useful in biological applications such as antibacterial coatings and wound dressings.
Medicine: In the medical field, cobalt-silver compounds are explored for their potential use in drug delivery systems and diagnostic imaging. Their magnetic properties make them suitable for magnetic resonance imaging (MRI) contrast agents.
Industry: These compounds are used in the production of high-performance materials, such as magnetic alloys and conductive coatings. They are also employed in the development of sensors and electronic devices.
Wirkmechanismus
The mechanism of action of cobalt-silver compounds varies depending on their specific application. In antimicrobial applications, the compounds exert their effects by disrupting the cell membranes of bacteria, leading to cell death. The silver ions released from the compound interact with bacterial proteins and DNA, inhibiting their function and replication .
In catalytic applications, the cobalt and silver atoms provide active sites for chemical reactions. The unique electronic properties of these metals facilitate the adsorption and activation of reactants, promoting the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Cobalt-silver compounds can be compared with other similar compounds, such as cobalt-gold and cobalt-copper compounds. While all these compounds exhibit interesting properties, cobalt-silver compounds are unique due to their combination of magnetic and antimicrobial characteristics.
Similar Compounds
Cobalt-Gold Compounds: These compounds are known for their catalytic properties and are used in applications such as fuel cells and hydrogenation reactions.
Cobalt-Copper Compounds: Cobalt-copper compounds are used in the production of high-strength alloys and have applications in the electronics industry.
Cobalt-Nickel Compounds: These compounds are used in battery materials and magnetic applications due to their excellent electrochemical properties.
Eigenschaften
CAS-Nummer |
917893-07-3 |
|---|---|
Molekularformel |
Ag9Co |
Molekulargewicht |
1029.75 g/mol |
IUPAC-Name |
cobalt;silver |
InChI |
InChI=1S/9Ag.Co |
InChI-Schlüssel |
IJRUEWLSDMPDCI-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


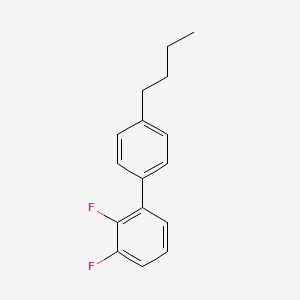
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
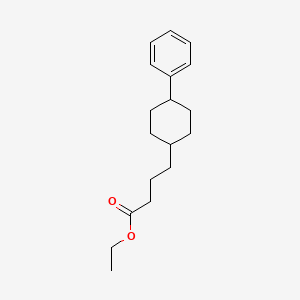
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
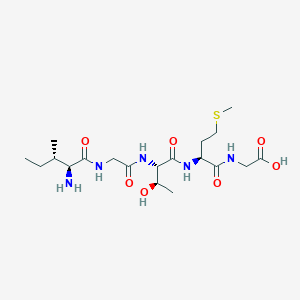

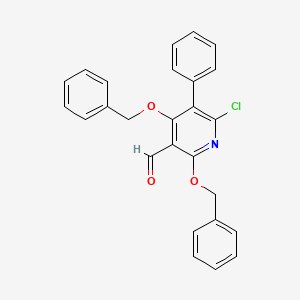
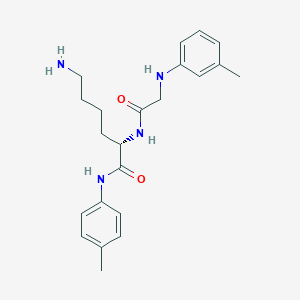
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
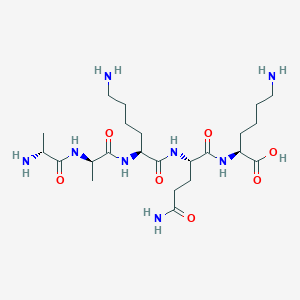
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
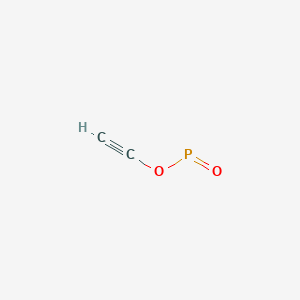
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
